molecular formula C14H14N4O2S B287422 ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B287422
M. Wt: 302.35 g/mol
InChI Key: WEQWWCJVXILSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body. For example, its antibacterial and antifungal activities may be due to its ability to disrupt the cell membrane of microorganisms. Its anticancer activity may be due to its ability to induce apoptosis or cell death in cancer cells. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory mediators such as cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, such as Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells, such as human cervical cancer cells. Furthermore, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in lab experiments is its potential to exhibit multiple biological activities. This compound has been found to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory activities. Another advantage is its relatively simple synthesis method, which makes it accessible for research purposes. However, a limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the research and development of ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases, such as bacterial and fungal infections, cancer, and Alzheimer's disease. Another direction is to explore its mechanism of action and identify its specific targets in the body. Additionally, further studies may be needed to assess its safety and toxicity in vivo and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can be achieved through a multistep reaction process. The starting material for this synthesis is 4-methyl-1,3-benzothiazol-2-amine, which is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-methyl-1,3-benzothiazol-2-yl)acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(4-methyl-1,3-benzothiazol-2-yl)hydrazinecarboxylate, which is further reacted with ethyl chloroformate to yield this compound.

Scientific Research Applications

Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system. Furthermore, this compound has been studied for its ability to inhibit certain enzymes such as acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H14N4O2S/c1-3-20-13(19)9-7-16-18(12(9)15)14-17-11-8(2)5-4-6-10(11)21-14/h4-7H,3,15H2,1-2H3

InChI Key

WEQWWCJVXILSMS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)N

Origin of Product

United States

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